2-(4-Acetyl-phenoxy)-2-methyl-propionic acid
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Overview
Description
2-(4-Acetyl-phenoxy)-2-methyl-propionic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of phenoxyacetic acid, characterized by the presence of an acetyl group attached to the phenoxy ring and a methyl group on the propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-phenoxy)-2-methyl-propionic acid typically involves the reaction of 4-acetylphenol with 2-bromo-2-methylpropionic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromo group, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetyl-phenoxy)-2-methyl-propionic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products
Oxidation: Formation of 2-(4-Carboxy-phenoxy)-2-methyl-propionic acid.
Reduction: Formation of 2-(4-Hydroxy-phenoxy)-2-methyl-propionic acid.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Acetyl-phenoxy)-2-methyl-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Acetyl-phenoxy)-2-methyl-propionic acid involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenoxy moiety can interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-phenoxyacetic acid
- 4-Methyl-phenoxyacetic acid
- 4-tert-Butyl-phenoxyacetic acid
Uniqueness
2-(4-Acetyl-phenoxy)-2-methyl-propionic acid is unique due to the presence of both an acetyl group and a methyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(2-carboxypropan-2-yloxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-11(2,10(14)15)16-8-5-3-7(4-6-8)9(12)13/h3-6H,1-2H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAZWXGQPYMGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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